5-(3-Thienyl)pyrimidine
Overview
Description
5-(3-Thienyl)pyrimidine is a compound that belongs to the class of thienopyrimidines, which are heterocyclic compounds containing a thiophene ring fused to a pyrimidine ring. These compounds have been extensively studied due to their diverse biological activities and potential therapeutic applications.
Synthesis Analysis
The synthesis of thienopyrimidines can be achieved through various methods. For instance, a series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized from allylalcohols and 4-iodobenzoate, followed by cyclization and coupling with diethyl-L-glutamate . Another approach involved the use of ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate as a starting material, reacting with phenylisothiocyanate to afford different pyridothienopyrimidine derivatives . Additionally, a one-pot cascade reaction was described for the synthesis of thieno[3,2-e]pyrrolo[1,2-a]pyrimidine derivatives, which are valuable as PARP-1 inhibitors .
Molecular Structure Analysis
The molecular structure of thienopyrimidines has been analyzed through various techniques, including crystal structure analysis. For example, novel thieno[2,3-d]pyrimidines were designed and synthesized, and their crystal structures were analyzed to understand the molecular arrangement and hydrogen bonding patterns within the molecules .
Chemical Reactions Analysis
Thienopyrimidines can undergo a range of chemical reactions. For instance, the synthesis of 5-functionalized thieno[2,3-d]pyrimidines was achieved by building up the functionalized molecule starting from substituted thiophene precursors . Moreover, thienopyrimidines have been prepared by intramolecular cyclization of various intermediates derived from chloropyrimidine carbaldehydes and carbonitriles .
Physical and Chemical Properties Analysis
The physical and chemical properties of thienopyrimidines, such as their fluorescence properties, have been studied. New fluorescent compounds based on the benzo[4,5]thieno[3,2-d]pyrimidine structure were synthesized, and their solid-state fluorescence properties were investigated . Additionally, the synthesis and structure-activity relationships of thieno[2,3-d]pyrimidine-2,4-dione derivatives as GnRH receptor antagonists were explored, highlighting the importance of specific substituents for receptor binding activity .
Scientific Research Applications
1. Optical Properties and Sensor Applications
5-(3-Thienyl)pyrimidine derivatives exhibit significant optical properties due to their electron-deficient pyrimidine core and donor-type aryl groups linked by a thiophene spacer. Such compounds, specifically 2,4,6-tri(5-aryl-2-thienyl)pyrimidines, show distinct absorption and emission wavelengths controlled by the donor effect of the terminal aryl groups. One derivative, in particular, demonstrated strong fluorosolvatochromic properties and proton sensitivity, indicating potential use as a polarity or proton sensor (Muraoka, Obara, & Ogawa, 2016).
2. Synthesis of Thieno[3,2-d]pyrimidine Derivatives
Efficient synthesis methods for 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives have been developed, highlighting the biological significance of thienopyrimidine derivatives. These derivatives have shown potential as inhibitors of VEGF receptor-2 kinase, crucial for new blood vessel formation in tumors, and as selective ligands for the 5-HT3 receptor, with applications in treating psychosis, memory impairment, and drug abuse (Song, 2007).
3. Antimicrobial and Anti-inflammatory Agents
New thieno[2,3-d]pyrimidine heterocyclic compounds have shown remarkable activity against fungi, bacteria, and inflammation, making them significant in antimicrobial and anti-inflammatory research (Tolba, Kamal El‐Dean, Ahmed, & Hassanien, 2018).
4. Antibacterial Activity
2-Amino-6-aryl-4-(2-thienyl)pyrimidines synthesized via microwave-assisted methods demonstrated significant antibacterial activity against gram-positive organisms, surpassing reference drugs like ciprofloxacin and norfloxacin. However, they were less effective against gram-negative bacteria (Chandrasekaran & Nagarajan, 2005).
5. Antitumor Agents and Folate Receptor Substrates
A series of 2-amino-4-oxo-6-substituted thieno[2,3-d]pyrimidines were synthesized as selective folate receptor substrates and antitumor agents. These compounds inhibited the growth of tumor cells expressing folate receptors but were inactive against cells lacking these receptors. They represent a unique class of antitumor agents with dual inhibitory activity and folate receptor specificity (Deng et al., 2009).
6. Synthesis of Pyrazolo[1,5-a] Pyrimidines
Thienyl pyrazolo[1,5-a] pyrimidines have been synthesized using environmentally friendly solvents and exhibited promising antibacterial activity. This synthesis method highlights the environmental benefits and potential applications in microbial inhibition (Konda et al., 2022).
Future Directions
Pyrimidines, including 5-(3-Thienyl)pyrimidine, continue to attract great interest in the field of organic synthesis due to their various chemical and biological applications . Future research may focus on developing new synthesis methods, exploring their biological activities, and designing novel pyrimidine analogs with enhanced activities and minimal toxicity .
properties
IUPAC Name |
5-thiophen-3-ylpyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c1-2-11-5-7(1)8-3-9-6-10-4-8/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUZGJKUUBLEFK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=CN=CN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901313744 | |
Record name | 5-(3-Thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(3-Thienyl)pyrimidine | |
CAS RN |
58759-02-7 | |
Record name | 5-(3-Thienyl)pyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=58759-02-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(3-Thienyl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901313744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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